1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione
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Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C21H17ClN4O4 and its molecular weight is 424.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound and its derivatives are synthesized using various techniques, involving reactions with different electrophilic reagents and carbon donors. For instance, phthalazinone derivatives, including similar structures, were prepared using phenyl isothiocyanate, phenyl isocyanate, triethylorthoformate, and other reagents (Mahmoud et al., 2012).
Spectral Characterization : The compound's structure and derivatives can be characterized through spectral analyses, like FT-IR, NMR, and single-crystal X-ray diffraction studies, providing detailed structural information (Kurasawa et al., 1986).
Chemical Properties and Transformations
Ring Transformations : Research on related compounds shows that they undergo various ring transformations under specific conditions, elucidating the compound's chemical behavior and stability (Sápi et al., 1997).
Reactivity Analysis : Studies on oxadiazole derivatives, similar to the compound , reveal insights into their chemical reactivity. This includes understanding their global and local reactivity properties through quantum molecular descriptors (Al-Tamimi et al., 2018).
Potential Applications
Antimicrobial Studies : Certain derivatives of this compound have been synthesized and studied for their antimicrobial properties, indicating potential for development in medical applications (Prabhudeva et al., 2017).
Pharmacological Evaluation : Research has also explored the synthesis of novel derivatives containing similar molecular structures for evaluation as anticancer agents, showing potential in cancer therapy (Gomha et al., 2014).
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-2-29-17-6-4-3-5-16(17)26-12-11-25(20(27)21(26)28)13-18-23-19(24-30-18)14-7-9-15(22)10-8-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDFCVODTVFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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